molecular formula C24H27N5O4S B2712985 1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone CAS No. 1021089-85-9

1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone

カタログ番号: B2712985
CAS番号: 1021089-85-9
分子量: 481.57
InChIキー: OBIWBHRTCSTJLY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and displayed nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of this compound involves a complex assembly of multiple functional groups, including a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl group, and a piperazin-1-yl group .

科学的研究の応用

Molecular Interactions and Pharmacophore Models The compound has been studied for its potential interactions with cannabinoid receptors, leading to insights into its molecular interactions and the development of pharmacophore models. These studies contribute to understanding how such compounds can selectively bind and modulate receptor activity, offering a basis for designing receptor-specific drugs. The research demonstrates the compound's ability to fit into specific receptor sites, suggesting its potential in drug discovery targeting cannabinoid receptors (Shim et al., 2002).

Synthesis and Antiviral Activity The compound's derivatives have been synthesized and evaluated for their antiviral activities. Through various chemical reactions, researchers have developed related compounds with potential antiviral properties. These studies not only expand the chemical space of therapeutics but also offer a methodological basis for synthesizing and testing similar compounds against various viral pathogens (Attaby et al., 2006).

σ1 Receptor Antagonism for Pain Management A related compound, identified for its σ1 receptor antagonism, has been highlighted as a clinical candidate for pain management. This research underlines the compound's role in the development of pain therapeutics, emphasizing its high aqueous solubility, metabolic stability, and pharmacokinetic profile favorable for treating pain through modulation of the σ1 receptor (Díaz et al., 2020).

Inverse Agonism at Cannabinoid Receptors Investigations into the compound's effect on cannabinoid receptors have shown its potential as an inverse agonist. This property is significant for understanding the compound's role in modulating receptor activity in a direction opposite to that of traditional agonists, providing insights into its therapeutic potential in conditions where receptor downregulation is beneficial (Landsman et al., 1997).

Antimicrobial and Cytotoxic Activities Research into azole-containing piperazine derivatives of the compound has shown promising antimicrobial and cytotoxic activities. These findings are crucial for the development of new antimicrobial agents and cancer therapeutics, demonstrating the compound's versatility in addressing a range of biological targets (Gan et al., 2010).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

特性

IUPAC Name

1-[4-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4S/c1-16-22-20(24(31)28-11-9-27(10-12-28)17(2)30)14-21(18-6-4-3-5-7-18)25-23(22)29(26-16)19-8-13-34(32,33)15-19/h3-7,14,19H,8-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIWBHRTCSTJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。